Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : A study by Zhao et al. (2017) demonstrates the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl carbamate, an important intermediate in many biologically active compounds like omisertinib (AZD9291). This compound was synthesized from commercially available materials through acylation, nucleophilic substitution, and reduction, with an optimized method yielding 81% total yield (Bingbing Zhao et al., 2017).
Spirocyclopropanated Analogues : Brackmann et al. (2005) explored the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, highlighting the utility of such structures in developing novel agrochemicals (Farina Brackmann et al., 2005).
Stereoselective Synthesis : Wang et al. (2017) described an efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene carboxylic acid. This showcases the compound's role in synthesizing key intermediates for pharmaceuticals, such as factor Xa inhibitors (Xin Wang et al., 2017).
Chemical Transformations and Reactions
Chemoselective Transformations : Sakaitani and Ohfune (1990) discussed the synthesis and reactions of silyl carbamates, including the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the importance of such carbamates in selective chemical synthesis (M. Sakaitani & Y. Ohfune, 1990).
Metalation and Alkylation Studies : Sieburth et al. (1996) studied the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives, demonstrating their utility in preparing α-functionalized α-amino silanes. This research contributes to the understanding of silicon-nitrogen chemistry (S. Sieburth et al., 1996).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The signal word for the compound is "Danger" . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-8-6-9(13)12(8,4)5/h8-9H,6-7,13H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQOGDKDYCJBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)CNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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